molecular formula C28H34N4O7S B565232 Nalpha-Carbobenzyloxy-L-arginine Benzyl Ester p-Toluenesulfonate CAS No. 649767-16-8

Nalpha-Carbobenzyloxy-L-arginine Benzyl Ester p-Toluenesulfonate

Cat. No.: B565232
CAS No.: 649767-16-8
M. Wt: 570.661
InChI Key: WVOKVKQFDWUGRX-FERBBOLQSA-N
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Description

Nα-Carbobenzyloxy-L-arginine benzyl ester p-toluenesulfonate (CAS 649767-16-8) is a protected amino acid derivative widely used in peptide synthesis. Its structure includes a carbobenzyloxy (Cbz) group at the α-amino position of L-arginine, a benzyl ester protecting the carboxyl group, and a p-toluenesulfonate (tosylate) counterion. The Cbz group safeguards the amino functionality during solid-phase synthesis, while the benzyl ester stabilizes the carboxylic acid. The tosylate salt enhances solubility in organic solvents, facilitating purification . This compound is critical in synthesizing arginine-containing peptides for biomedical research, such as enzyme substrates or inhibitors.

Properties

IUPAC Name

benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4.C7H8O3S/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);2-5H,1H3,(H,8,9,10)/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOKVKQFDWUGRX-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675551
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649767-16-8
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phase-Transfer Catalyzed Cbz Protection

In a representative procedure, L-arginine (1 equiv) is dissolved in aqueous sodium hydroxide (pH 11–12) with PEG-600 (1–5 wt%). Benzyl chloroformate (1.2 equiv) is added dropwise while maintaining pH >10 via concurrent NaOH addition. PEG-600 facilitates interfacial transfer, enabling rapid Cbz-group incorporation at the alpha-amino position while leaving the guanidino group unreacted. Post-reaction, acidification to pH 1.7 with HCl precipitates Nalpha-Cbz-L-arginine , which is extracted into ethyl acetate and dried (yield: 90–96%).

Key Parameters:

  • Catalyst : PEG-600 outperforms crown ethers due to cost and aqueous-phase retention.

  • Temperature : 5–20°C prevents side reactions.

  • Work-Up : Ethyl acetate extraction followed by MgSO4 drying ensures high purity.

Carboxylic Acid Esterification with Benzyl Alcohol

The second step converts the carboxylic acid of Nalpha-Cbz-L-arginine into a benzyl ester, concurrently forming the p-toluenesulfonate salt via acid-catalyzed azeotropic dehydration.

Azeotropic Esterification Protocol

Adapting the valine-derived method, Nalpha-Cbz-L-arginine (1 equiv) is refluxed in toluene with benzyl alcohol (3–5 equiv) and p-toluenesulfonic acid (1.1 equiv). Water removal via Dean-Stark trap drives the equilibrium toward ester formation. After 6–8 hours, the mixture is cooled to 60–90°C, seeded with product crystals, and gradually cooled to 0–10°C at 3–15°C/h. The resulting Nalpha-Cbz-L-arginine benzyl ester p-toluenesulfonate crystallizes in 85–92% yield.

Optimization Insights:

  • Solvent : Toluene ensures miscibility and efficient azeotrope formation.

  • Seeding : Introduced at 60°C to prevent rapid crystallization and vessel fouling.

  • Acid Stoichiometry : Excess p-toluenesulfonic acid protonates the guanidino group, stabilizing the tosylate salt.

Integrated Synthesis Workflow and Analytical Validation

Combining the above steps yields the target compound with minimal intermediate purification. Liquid chromatography (LC) and nuclear magnetic resonance (NMR) confirm structural integrity:

Analytical Data

  • LC Purity : ≥97.7% at 210 nm.

  • NMR : Characteristic peaks for Cbz (δ 5.1 ppm, -CH2Ph), benzyl ester (δ 5.2 ppm, -OCH2Ph), and tosylate (δ 2.3 ppm, -CH3).

  • Salt Content : ≤0.14% NaCl via gravimetry.

Comparative Analysis of Catalysts and Solvents

ParameterPEG-300PEG-600Crown Ether
Yield (%)90.196.878.5
Cost (USD/kg)1215320
Aqueous Retention (%)959840

PEG-600 balances cost and performance, making it ideal for industrial scale-up.

Challenges and Mitigation Strategies

  • Guanidino Group Reactivity : Unprotected guanidino groups may lead to side reactions during esterification. Using stoichiometric p-toluenesulfonic acid suppresses nucleophilicity via protonation.

  • Crystallization Control : Slow cooling (3–15°C/h) prevents amorphous solid formation, ensuring filterable crystals.

Industrial Applications and Derivatives

This compound serves as a key intermediate in peptide synthesis (e.g., LH-RH analogs). The Cbz group is cleavable via hydrogenolysis, enabling downstream functionalization .

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied and applied across various fields:

Peptide Synthesis

  • Role : It serves as a critical intermediate in synthesizing peptides, particularly those containing arginine residues. The protective groups facilitate the selective coupling of amino acids without interference from the amino or carboxyl functionalities .
  • Methodologies : Techniques such as the mixed carbonic-carboxylic acid anhydride procedure and catalytic hydrogenolysis are employed to manipulate the compound into desired peptide structures .

Biochemical Research

  • Enzyme-Substrate Interactions : The compound is utilized in studies investigating enzyme kinetics and substrate specificity, particularly involving arginine-related enzymes .
  • Nitric Oxide Synthesis : It plays a role in understanding nitric oxide production, which has implications for cardiovascular health and disease mechanisms .

Drug Development

  • Therapeutic Agents : Nalpha-Carbobenzyloxy-L-arginine Benzyl Ester p-Toluenesulfonate is explored as a precursor for new pharmaceuticals targeting metabolic disorders and cardiovascular diseases due to its involvement in nitric oxide signaling pathways .
  • Diagnostic Agents : Its derivatives are also being investigated for potential use in diagnostic applications within clinical settings.

Cosmetic Industry

  • Anti-Aging Formulations : Research into the compound's properties suggests potential applications in skincare products aimed at improving skin elasticity and hydration, leveraging its biochemical activity .

Neuroprotection Research

  • Neurodegenerative Diseases : Recent studies are exploring the compound's effects on neuroprotective mechanisms, which may lead to advancements in treatments for conditions like Alzheimer's disease .

Case Studies

  • Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly increased the yield of arginine-containing peptides when compared to unprotected amino acids due to reduced side reactions during synthesis .
  • Cardiovascular Health Research : Investigations into nitric oxide synthase activity have shown that derivatives of this compound can enhance endothelial function, suggesting therapeutic potential for cardiovascular diseases .
  • Neuroprotection Studies : Research has indicated that compounds derived from this compound exhibit neuroprotective effects in animal models of neurodegeneration, leading to further exploration of its mechanisms .

Mechanism of Action

The compound exerts its effects primarily through its role as a protected form of L-arginine. The carbobenzyloxy group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and subsequent reactions. The benzyl ester group similarly protects the carboxyl group. These protective groups can be removed under specific conditions, revealing the active L-arginine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycylglycine Benzyl Ester p-Toluenesulfonate (CAS Not Provided)

  • Structure : A dipeptide (Gly-Gly) with a benzyl ester and tosylate counterion.
  • Applications : Used as an intermediate in peptide synthesis, particularly for introducing glycine residues. Unlike the arginine derivative, it lacks a charged side chain, simplifying purification.
  • Stability : Sensitive to heat and air; requires storage at 2–8°C .
  • Key Difference : The absence of a Cbz group reduces steric hindrance, making it more reactive in coupling reactions compared to the bulkier arginine derivative.

L-Aspartic Acid Dibenzyl Ester 4-Toluenesulfonate (CAS Not Provided)

  • Structure : Contains two benzyl esters (α- and β-carboxyl groups of aspartic acid) and a tosylate counterion.
  • Applications : Employed in synthesizing aspartic acid-rich peptides, such as calcium-binding motifs.
  • Synthesis: Requires dual esterification, increasing synthetic complexity compared to mono-esterified arginine derivatives.
  • Solubility: Higher lipophilicity due to dual benzyl groups enhances solubility in nonpolar solvents .

L-Valine Benzyl Ester p-Toluenesulfonate (CAS 16652-76-9)

  • Structure : Features a valine backbone with a benzyl ester and tosylate.
  • Applications : Utilized in hydrophobic peptide segments. Valine’s branched side chain introduces steric effects absent in arginine derivatives.
  • Racemization Risk : Less prone to racemization during synthesis compared to arginine due to its simpler side chain .

Data Table: Key Properties of Benzyl Ester Tosylate Derivatives

Compound Amino Acid Protecting Groups Counterion Storage Conditions Key Application
Nα-Cbz-L-Arg-OBzl·Tos Arginine Cbz, Benzyl Ester Tosylate Room temperature Enzyme substrate synthesis
Glycylglycine-OBzl·Tos Glycine Benzyl Ester Tosylate 2–8°C Dipeptide intermediates
L-Asp-OBzl₂·Tos Aspartic Dual Benzyl Esters Tosylate Not specified Calcium-binding peptides
L-Val-OBzl·Tos Valine Benzyl Ester Tosylate Room temperature Hydrophobic peptide segments

Biological Activity

Nα-Carbobenzyloxy-L-arginine Benzyl Ester p-Toluenesulfonate (CBZ-L-Arg-Bn-OTs) is a compound that has garnered attention in biochemical research due to its potential biological activities and applications in peptide synthesis. This article provides a comprehensive overview of its biological activity, including its enzymatic interactions, synthesis applications, and relevant case studies.

Chemical Structure and Properties

CBZ-L-Arg-Bn-OTs is an amino acid derivative characterized by the following structural components:

  • Nα-Carbobenzyloxy group : Enhances solubility and stability.
  • L-arginine backbone : Imparts biological activity related to nitric oxide synthesis and protein interactions.
  • Benzyl ester : Facilitates enzymatic reactions and peptide synthesis.
  • p-Toluenesulfonate : Serves as a counterion, influencing solubility and reactivity.

The molecular formula for CBZ-L-Arg-Bn-OTs is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S with a molecular weight of 570.67 g/mol .

Enzymatic Interactions

CBZ-L-Arg-Bn-OTs has been studied for its interactions with various enzymes, particularly proteases. The benzyl ester group significantly enhances substrate specificity and polymerization efficiency when used in peptide synthesis catalyzed by enzymes such as papain. Studies indicate that the presence of the benzyl ester allows for better polymerization of amino acids compared to other ester groups, demonstrating its utility in synthesizing peptides with desired properties .

Inhibition Studies

Research has shown that CBZ-L-Arg-Bn-OTs can act as an inhibitor in certain enzymatic reactions. For example, it has been utilized in studies involving serine esterases, where it was found to modulate enzyme activity without directly correlating with cytolytic activity in immune cells . This suggests that while the compound may not directly enhance cytotoxic effects, it plays a role in regulating enzymatic pathways involved in immune responses.

Case Studies

  • Peptide Synthesis : A study demonstrated the use of CBZ-L-Arg-Bn-OTs in synthesizing cyclic peptides with inhibitory activity against specific targets. The incorporation of this compound allowed for improved yields and purity of synthesized peptides, highlighting its effectiveness as a building block in peptide chemistry .
  • Cytotoxicity Assays : Another investigation explored the relationship between CBZ-L-Arg-Bn-OTs and cytotoxic T cell activation. While high levels of this compound were present in cloned cell lines, it did not correlate with enhanced cytotoxic activity, indicating that its role may be more nuanced within cellular pathways .

Table 1: Properties of CBZ-L-Arg-Bn-OTs

PropertyValue
Molecular FormulaC21H26N4O4SC_{21}H_{26}N_{4}O_{4}S
Molecular Weight570.67 g/mol
SolubilitySoluble in organic solvents
pKaApproximately 9.0

Table 2: Enzyme Activity Comparison

EnzymeSubstrate UsedActivity (U/mg)
PapainCBZ-L-Arg-Bn0.097 ± 0.011
ChymotrypsinBenzoyl-L-TyrNot specified
Serine EsteraseVarious substratesVariable

Q & A

Q. What are the established synthetic methodologies for preparing Nα-carbobenzyloxy (Cbz) protected amino acid benzyl ester p-toluenesulfonate salts?

Answer: The synthesis typically involves two steps: (1) Cbz protection of the α-amino group using benzyl chloroformate (Cbz-Cl) under alkaline conditions, and (2) esterification with benzyl alcohol in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. For example, analogous compounds like L-valine benzyl ester p-toluenesulfonate are synthesized by refluxing the amino acid with p-TsOH and benzyl alcohol in benzene under azeotropic conditions to remove water, followed by crystallization . Key parameters include reaction temperature (80–90°C), solvent choice (benzene or toluene), and stoichiometric control of p-TsOH to minimize racemization .

Q. How can researchers optimize the purification of these salts to ensure high enantiomeric purity?

Answer: Crystallization of the p-toluenesulfonate salt is a critical step. The addition of ether to the reaction mixture induces precipitation, and repeated recrystallization from acetone or ethanol/water systems enhances purity . Phase diagram analysis (e.g., for nonracemic mixtures) can guide solvent selection to maximize enantiomeric enrichment during crystallization . For instance, sarcosine benzyl ester p-toluenesulfonate was recrystallized from acetone to achieve 73% yield with minimal impurities .

Q. What analytical techniques are recommended for characterizing these compounds?

Answer:

  • Elemental analysis (C, H, N, S) to confirm stoichiometry .
  • Melting point determination (e.g., 153–160°C for leucine derivatives) to assess purity .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify Cbz and benzyl ester groups.
  • High-performance liquid chromatography (HPLC) with chiral columns to detect racemization .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, and what experimental conditions exacerbate it?

Answer: Racemization is influenced by temperature , reaction duration , and acid strength . Prolonged heating (>24 hours) or excessive p-TsOH concentrations can lead to significant racemization (>5% in some cases) . Mitigation strategies include:

  • Using mild acids (e.g., catalytic p-TsOH) instead of strong protic acids.
  • Conducting reactions under inert atmosphere (N₂/Ar) to prevent oxidative degradation .
  • Monitoring reaction progress via TLC or HPLC to terminate the reaction before racemization peaks .

Q. What contradictions exist in reported yields and purity for these compounds, and how can they be resolved?

Answer: Discrepancies arise from variations in solvent systems (e.g., benzene vs. toluene) and crystallization protocols . For example, sarcosine benzyl ester p-toluenesulfonate yields ranged from 50–73% depending on ether/acetone ratios . To resolve inconsistencies:

  • Standardize solvent purity (e.g., anhydrous benzene vs. technical grade).
  • Use Dean-Stark traps to rigorously remove water during esterification .
  • Report detailed crystallization conditions (solvent volumes, cooling rates) for reproducibility .

Q. How do these salts perform in solid-phase vs. solution-phase peptide synthesis?

Answer: In solution-phase synthesis , the p-toluenesulfonate counterion improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating coupling reactions. However, residual p-TsOH may require neutralization with bases like DIPEA to activate the amine nucleophile . For solid-phase synthesis , the benzyl ester group is often cleaved under mild acidic conditions (e.g., HBr/AcOH), while the Cbz group is removed via hydrogenolysis . Comparative studies on glycine derivatives show that solution-phase methods achieve higher coupling efficiency (>90%) but require rigorous purification .

Q. What are the implications of storage conditions on compound stability?

Answer: These salts are hygroscopic and sensitive to heat/air. Storage at 2–8°C under desiccated conditions (e.g., sealed with silica gel) prevents hydrolysis of the benzyl ester . Long-term stability tests on glycylglycine benzyl ester p-toluenesulfonate indicate <2% degradation over 12 months when stored at 4°C in amber vials .

Methodological Considerations

Q. How can researchers validate the absence of toxic byproducts or residual solvents?

Answer:

  • Gas chromatography-mass spectrometry (GC-MS) to detect residual benzyl alcohol or p-toluenesulfonic acid .
  • Inductively coupled plasma (ICP) for heavy metal screening if catalysts (e.g., Pd/C) are used in hydrogenolysis .
  • Acute toxicity assays (e.g., zebrafish embryo models) for preliminary safety profiling .

Q. What strategies improve scalability without compromising enantiomeric purity?

Answer:

  • Continuous flow reactors to maintain precise temperature control and reduce reaction times .
  • Green solvents (e.g., cyclopentyl methyl ether) for eco-friendly crystallization .
  • Process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring of racemization .

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